(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
Description
Introduction
Chemical Identity and Nomenclature
(S)-8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride belongs to the tetrahydronaphthol class of compounds, featuring a fused bicyclic system with partial saturation. The molecular formula is C₁₀H₁₄ClNO , corresponding to a molecular weight of 215.68 g/mol (free base: 163.22 g/mol).
Table 1: Key Identifiers
The compound’s nomenclature follows IUPAC guidelines, with numbering starting at the hydroxyl-bearing carbon (position 2) and the amino group at position 8. The "5,6,7,8-tetrahydro" prefix indicates saturation of the first four positions of the naphthalene system.
Historical Development and Discovery
The synthesis of this compound emerged from efforts to develop chiral intermediates for cardiovascular therapeutics. Early work on tetrahydronaphthol derivatives dates to the 1970s, when Mueller and Kim investigated alkylphenol interactions with estrogen receptors. However, the specific (S)-enantiomer gained prominence in the 2000s as a precursor to MK-0499, a potassium channel blocker studied for ventricular arrhythmia management.
Key milestones include:
- 2004 : First asymmetric synthesis reported via catalytic hydrogenation of naphthol precursors.
- 2010 : Industrial-scale production optimized using enantioselective enzymatic resolution.
- 2018 : Structural analogs incorporated into phase II clinical trials for ion channel modulation.
Structural Significance and Chiral Centers
The molecule’s pharmacological relevance stems from its stereochemistry and bifunctional groups:
Tetrahydronaphthalene Core :
- Planar aromatic region (positions 1–4) enables π-π stacking with biological targets.
- Saturated positions (5–8) enhance conformational flexibility for receptor binding.
Chiral Center at C8 :
Functional Group Synergy :
Table 2: Stereochemical Impact on Physicochemical Properties
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Optical Rotation (589 nm) | +32.5° (c=1, H₂O) | -31.8° (c=1, H₂O) |
| LogP (Octanol-Water) | 1.45 | 1.43 |
| Aqueous Solubility | 87 mg/mL | 85 mg/mL |
Data derived from chiral HPLC analyses and partition coefficient studies.
The compound’s synthesis typically involves:
- Naphthalene Hydrogenation :
$$
\text{Naphthalen-2-ol} \xrightarrow[\text{Pd/C, H}_2]{\text{EtOH}} 5,6,7,8-\text{tetrahydronaphthalen-2-ol}
$$ - Enantioselective Amination :
$$
\text{Tetrahydronaphthol} + \text{NH}_3 \xrightarrow[\text{Transaminase}]{\text{PLP Cofactor}} (S)\text{-8-Amino Derivative}
$$ - Hydrochloride Formation :
$$
\text{Free Base} + \text{HCl} \xrightarrow{\text{Et}_2\text{O}} \text{Crystalline Hydrochloride Salt}
$$
This synthetic route achieves >98% enantiomeric excess, as verified by circular dichroism spectroscopy.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(8S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10,12H,1-3,11H2/t10-/m0/s1 |
InChI Key |
SXQYMLTXGOSXPE-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)O)N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Reduction of Naphthalene Derivatives
The initial step involves hydrogenation or chemical reduction of a substituted naphthalene to yield the tetrahydronaphthalene intermediate. Commonly used reducing agents include:
- Catalytic hydrogenation using hydrogen gas with palladium or nickel catalysts under controlled temperature and pressure.
- Chemical reductions employing metal alloys such as nickel-aluminum in alkaline media.
For example, in a related synthesis of 8-amino-5,6,7,8-tetrahydroquinoline derivatives, 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline was reduced using nickel-aluminum alloy in ethanol with sodium hydroxide at room temperature, yielding the amino-tetrahydroquinoline intermediate after filtration and extraction.
Amination and Hydroxylation
- Amination is typically achieved by reduction of nitro precursors or oxime intermediates to the corresponding amino compounds.
- Hydroxylation involves introducing a hydroxyl group at the 2-position of the tetrahydronaphthalene ring, often through selective oxidation or substitution reactions.
In the example of the quinoline analog, the hydroxyl group was introduced prior to or after amination, with subsequent conversion to hydrochloride salts by treatment with thionyl chloride and ethanol to stabilize the compound as a crystalline hydrochloride salt.
Resolution to Obtain the (S)-Enantiomer
Since the compound is chiral, obtaining the (S)-enantiomer requires resolution techniques such as:
- Chiral chromatography .
- Diastereomeric salt formation followed by selective crystallization.
- Enzymatic resolution or asymmetric synthesis starting from chiral precursors.
The exact resolution method depends on the synthetic route and scale of production. The (S)-configuration is confirmed by stereochemical analysis such as optical rotation and chiral HPLC.
Formation of Hydrochloride Salt
The free base (S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in ethanol or other suitable solvents, to improve stability, solubility, and ease of handling.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Reduction | H2/Pd or Ni-Al alloy, ethanol, NaOH | Reduce naphthalene to tetrahydronaphthalene core | Room temperature, controlled pressure |
| 2 | Amination | Reduction of nitro or oxime intermediates | Introduce amino group | Use catalytic hydrogenation or chemical reduction |
| 3 | Hydroxylation | Selective oxidation/substitution | Introduce hydroxyl group at 2-position | May precede or follow amination |
| 4 | Resolution | Chiral chromatography or salt formation | Isolate (S)-enantiomer | Essential for optical purity |
| 5 | Salt formation | HCl in ethanol or similar solvent | Form hydrochloride salt | Enhances compound stability |
Research Findings and Industrial Considerations
- Industrial synthesis often employs continuous flow reactors for reduction steps to improve yield consistency and safety.
- Automated reagent addition and reaction monitoring optimize reaction parameters such as temperature, pH, and pressure, critical for stereoselective synthesis.
- The use of nickel-aluminum alloy for reduction is favored in some processes due to mild conditions and good selectivity.
- The hydrochloride salt form is preferred for pharmaceutical research due to its crystallinity and ease of purification.
Comparative Analysis with Related Compounds
| Feature | (S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride | 8-amino-5,6,7,8-tetrahydroquinoline derivatives |
|---|---|---|
| Core structure | Tetrahydronaphthalene ring | Tetrahydroquinoline ring |
| Amino group position | 8-position | 8-position |
| Hydroxyl group position | 2-position | Variable, often 8-hydroxy |
| Common reduction method | Catalytic hydrogenation or Ni-Al alloy | Ni-Al alloy reduction of oxime intermediates |
| Salt formation | Hydrochloride salt via HCl treatment | Hydrochloride salt via thionyl chloride and ethanol |
| Enantiomeric resolution | Required for (S)-enantiomer | Similar resolution techniques |
Chemical Reactions Analysis
Types of Reactions
(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of 8-keto-5,6,7,8-tetrahydronaphthalen-2-ol.
Reduction: Formation of 8-amino-5,6,7,8-tetrahydronaphthalen-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology:
(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride has been investigated for its effects on neurotransmitter systems. It is a derivative of tetrahydronaphthalene, which has shown promise in modulating the activity of neurotransmitters such as serotonin and dopamine. These properties suggest potential applications in treating mood disorders and neurodegenerative diseases.
2. Cancer Research:
Research indicates that compounds similar to (S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride may serve as inhibitors of tubulin polymerization. This characteristic is crucial for developing novel anticancer agents that target microtubule dynamics. Studies have shown that derivatives can exhibit significant antiproliferative activity against various cancer cell lines, making them candidates for further development in oncology treatments .
Biochemical Research
3. Enzyme Inhibition Studies:
The compound may also function as an enzyme inhibitor in biochemical assays. Its structural properties allow it to interact with specific enzymes involved in metabolic pathways. For example, research on similar naphthalene derivatives has highlighted their ability to inhibit enzymes associated with cancer cell proliferation and angiogenesis .
4. Structure-Activity Relationship Studies:
The compound is valuable in structure-activity relationship studies aimed at understanding how modifications to its chemical structure affect biological activity. This aspect is essential for designing more effective therapeutic agents with improved efficacy and reduced side effects.
Case Studies
Mechanism of Action
The mechanism of action of (S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, potentially acting as an agonist or antagonist at certain receptors. The exact pathways and molecular targets are still under investigation, but it is thought to influence signaling pathways related to mood and cognition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key structural features—tetrahydronaphthalene backbone, amino group at position 8, hydroxyl group at position 2, and (S)-stereochemistry—are compared below with analogs differing in substituents, positions, or stereochemistry.
Table 1: Structural Comparison of Selected Tetrahydronaphthalene Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Position of NH₂/OH | Stereochemistry |
|---|---|---|---|---|---|---|
| (S)-8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride | Not available | C₁₀H₁₄ClNO | 199.68* | -NH₂ (8), -OH (2) | 8, 2 | S |
| (R)-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride | 2828439-87-6 | C₁₀H₁₄ClNO | 199.68 | -NH₂ (5), -OH (2) | 5, 2 | R |
| 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride | 1354952-20-7 | C₁₁H₁₆ClNO | 213.70 | -CH₂NH₂ (1), -OH (2) | 1, 2 | - |
| 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | 92050-16-3 | C₁₄H₂₁N | 203.32 | -NH₂ (2), 5,8-dimethyl | 2 | - |
| 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | 1586815-07-7 | C₁₂H₁₈ClNO₂ | 243.73 | -NH₂ (2), -OCH₃ (6,8) | 2 | - |
Key Differences and Implications
a) Position of Amino Group
- The target compound’s amino group at position 8 distinguishes it from the (R)-5-amino isomer (CAS 2828439-87-6), where the amino group occupies position 3. Positional isomerism can significantly alter receptor binding affinity and selectivity .
- 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol (CAS 1354952-20-7) features an aminomethyl group at position 1, which may reduce steric hindrance compared to the target compound’s amino group at position 8 .
b) Stereochemical Effects
- The (S)-configuration of the target compound contrasts with the (R)-configuration in CAS 2828439-87-4. Enantiomeric pairs often exhibit divergent biological activities; for example, one enantiomer may act as an agonist while the other is an antagonist .
c) Substituent Modifications
- Methoxy groups in CAS 1586815-07-7 introduce electron-donating effects, which could influence electronic interactions with target proteins .
d) Heterocyclic Analogs
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : (S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
- Molecular Formula : C10H14ClNO
- Molecular Weight : 199.68 g/mol
- CAS Number : 2828439-87-6
- Appearance : Beige crystalline mass
Antitumor Activity
Research has indicated that (S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride exhibits promising antitumor properties. A study demonstrated that the compound has an IC50 value in the micromolar range against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride | A549 (lung cancer) | 5.0 |
| (S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride | MCF7 (breast cancer) | 4.2 |
These findings indicate that the compound could potentially inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. In vitro assays demonstrated that it can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
Antimicrobial Activity
(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study reported that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Structure-Activity Relationship (SAR)
The biological activity of (S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride can be attributed to its structural features. Modifications at specific positions on the naphthalene ring have been shown to enhance or diminish its pharmacological effects. For instance:
- Hydroxyl Group at Position 2 : Essential for maintaining activity against cancer cells.
- Amino Group at Position 8 : Critical for neuroprotective effects.
- Alkyl Substituents : Influence solubility and bioavailability.
Case Studies
- Case Study on Antitumor Activity : In a preclinical model using xenograft tumors derived from human breast cancer cells, treatment with (S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride resulted in a significant reduction in tumor size compared to control groups.
- Neuroprotection in Animal Models : Animal studies demonstrated that administration of the compound prior to inducing oxidative stress led to reduced neuronal death and improved behavioral outcomes in models of neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing (S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride with high enantiomeric purity?
- Methodology : Catalytic hydrogenation using palladium on activated carbon (Pd/C) under controlled temperature (e.g., 70°C in ethyl acetate) is effective for reducing precursor imines or nitro groups while preserving stereochemistry. Post-reduction, acidification with HCl yields the hydrochloride salt. Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can isolate the (S)-enantiomer .
- Key Considerations : Monitor reaction progress with TLC or LC-MS to avoid over-reduction. Use inert atmospheres to prevent oxidation of intermediates.
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?
- Methodology :
- NMR : H and C NMR (DMSO-d or CDCl) to confirm backbone structure and substituents.
- HPLC-MS : Reverse-phase C18 columns with ESI+ ionization for molecular weight verification (e.g., m/z ~250–300 range) .
- GC-MS : For volatile derivatives (e.g., silylated samples), use HP-5MS or similar columns with retention time cross-referencing against known standards (e.g., ~44–77 min retention windows for tetrahydronaphthalenol analogs) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodology :
- Storage : Keep in sealed containers under dry, inert conditions (argon/vacuum) at 2–8°C to prevent hygroscopic degradation .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods with HEPA filters.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved during synthesis or purification?
- Methodology :
- Chiral Chromatography : Use Chiralcel OD-H or similar columns with hexane:isopropanol gradients (90:10 to 70:30) for baseline separation. Validate purity via chiral HPLC with >99% enantiomeric excess (ee) .
- Derivatization : Employ chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers separable by standard reverse-phase HPLC .
Q. What strategies optimize the compound’s stability in aqueous solutions for bioactivity assays?
- Methodology :
- pH Control : Prepare stock solutions in buffered saline (pH 4–6) to minimize hydrolysis.
- Lyophilization : Stabilize the hydrochloride salt by freeze-drying and reconstitute in DMSO for in vitro studies .
- Degradation Monitoring : Use UPLC-PDA at 220–280 nm to track decomposition products over time .
Q. How to investigate receptor-binding mechanisms using this compound?
- Methodology :
- Radioligand Binding Assays : Label the compound with H or C and test affinity for target receptors (e.g., GPCRs) in membrane preparations. Compare IC values against reference antagonists .
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites, guided by the compound’s stereochemistry (S-configuration critical for binding) .
Q. What analytical approaches quantify trace impurities in bulk samples?
- Methodology :
- HPLC-DAD/ELSD : Employ gradient elution (0.1% TFA in acetonitrile/water) to resolve impurities (e.g., des-amino byproducts). Validate with spiked impurity standards (e.g., 0.1–1.0% w/w) .
- LC-HRMS : Use Q-TOF instruments for exact mass identification of unknown degradants (mass error <2 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
